![molecular formula C19H13Cl2N3O B2581547 3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860784-63-0](/img/structure/B2581547.png)

3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

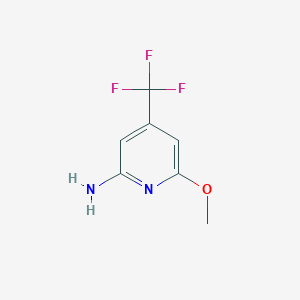

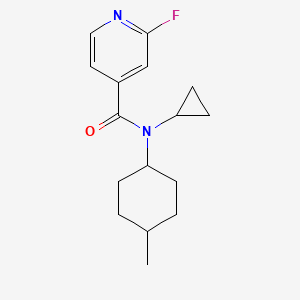

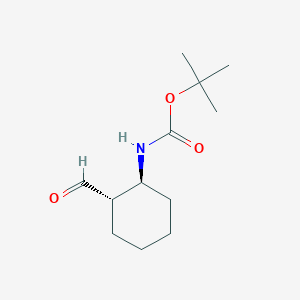

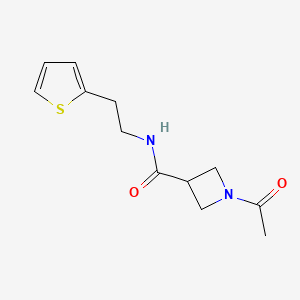

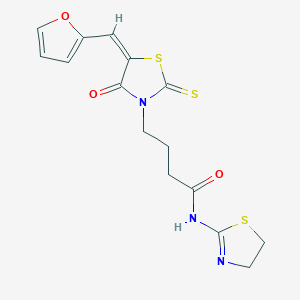

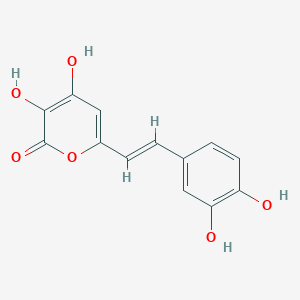

3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, also known as 2,6-dichlorobenzyl-1H-benzimidazole-2-yl-3-pyridin-2-one, is a synthetic compound with a variety of uses in scientific research. It is a small organic molecule with a molecular weight of 263.19 g/mol, and is composed of a benzimidazole and a pyridinone ring linked by a dichlorobenzyl group. This compound has a wide range of applications in scientific research, and has been used in studies of enzyme inhibition, protein-protein interactions, and drug metabolism.

Aplicaciones Científicas De Investigación

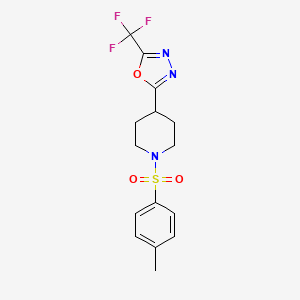

Chemistry and Properties

The chemistry of compounds like 3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is deeply intertwined with their unique structures and properties. Research reveals a broad exploration of such compounds, particularly focusing on their preparation procedures, spectroscopic properties, magnetic characteristics, and biological and electrochemical activities. A comprehensive review by Boča, Jameson, and Linert (2011) delves into the fascinating variability in the chemistry and properties of compounds containing benzimidazole and pyridinone structures, highlighting their potential in various scientific applications (Boča, Jameson, & Linert, 2011).

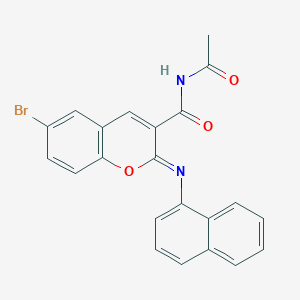

Optoelectronic Materials

Compounds with a benzimidazole framework, akin to 3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, show promising applications in optoelectronics. Lipunova et al. (2018) highlight their significant role in the development of novel optoelectronic materials. This includes their use in luminescent small molecules, chelate compounds for photo- and electroluminescence, and their incorporation into π-extended conjugated systems for the creation of advanced materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The exploration of such derivatives underscores their value in fabricating materials that contribute to advancements in electronic devices and sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological Activity

The biological activity of benzimidazole derivatives, including structures similar to 3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, is a field of considerable interest. These compounds have been investigated for their potential in various biological applications, such as DNA binding specificity and cellular uptake, which are crucial in the development of therapeutic agents and diagnostic tools. Issar and Kakkar (2013) review the synthetic dye Hoechst 33258, a compound with a similar benzimidazole base, known for its strong binding to the minor groove of double-stranded B-DNA. This property is exploited in various biological applications, including chromosome and nuclear staining, and serves as a model for designing new drugs with enhanced DNA-binding capabilities (Issar & Kakkar, 2013).

Propiedades

IUPAC Name |

3-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O/c20-14-6-3-7-15(21)13(14)11-24-17-9-2-1-8-16(17)23-18(24)12-5-4-10-22-19(12)25/h1-10H,11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWACTIJHBADNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)Cl)C4=CC=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B2581465.png)

![Tert-butyl N-[2-[4-[(prop-2-enoylamino)methyl]phenyl]ethyl]carbamate](/img/structure/B2581477.png)